molecular formula C35H27N3O3 B4685125 ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate

ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate

Cat. No.: B4685125
M. Wt: 537.6 g/mol
InChI Key: IAAIOIHBRZLDNW-IADYIPOJSA-N
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Description

Ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The cyano group, in particular, is known for its ability to form strong interactions with biological molecules, which can lead to significant changes in cellular pathways .

Comparison with Similar Compounds

Similar compounds include other esters with aromatic rings and functional groups, such as ethyl benzoate and methyl benzoate. ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research. Its complex structure and diverse reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O3/c1-2-41-35(40)27-18-20-31(21-19-27)38-32(25-12-6-3-7-13-25)23-28(33(38)26-14-8-4-9-15-26)22-29(24-36)34(39)37-30-16-10-5-11-17-30/h3-23H,2H2,1H3,(H,37,39)/b29-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAIOIHBRZLDNW-IADYIPOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=C(/C#N)\C(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate
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ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate
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ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate
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ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate
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ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate
Reactant of Route 6
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ethyl 4-[3-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-diphenylpyrrol-1-yl]benzoate

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